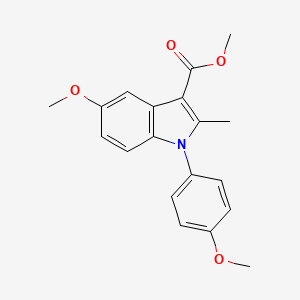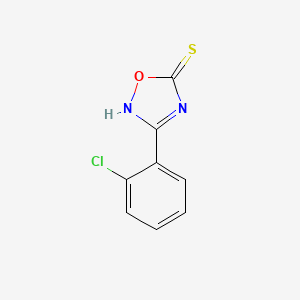
3-(2-氯苯基)-1,2,4-噁二唑-5-硫醇
描述
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol (3-CPDT) is a small molecule that has been studied for its potential applications in the fields of synthetic organic chemistry, medicinal chemistry, and biological research. It is a sulfur-containing heterocycle that has been found to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and antifungal properties. Additionally, 3-CPDT has been studied for its potential applications in the synthesis of pharmaceuticals, as well as its potential use in the development of new drugs.
科学研究应用
抗惊厥活性
该化合物已被研究用于其作为抗惊厥剂的潜在用途。 它在癫痫的急性模型中显示出有希望的结果,例如最大电休克 (MES) 和精神运动性癫痫发作。 活性最高的衍生物比参考药物丙戊酸表现出更有利的 ED50 和保护指数值 .
镇痛活性
研究表明,3-(2-氯苯基)-1,2,4-噁二唑-5-硫醇衍生物可能具有镇痛特性。 这表明它在疼痛管理方面具有潜在的应用,特别是在开发新的止痛药方面 .
与神经元通道的相互作用
该化合物的作用机制可能涉及与神经元电压敏感钠 (位点 2) 和 L 型钙通道的相互作用。 这种相互作用对于调节神经元兴奋性至关重要,并且可能有助于治疗各种神经系统疾病 .
神经保护特性
初步研究表明,该化合物的某些衍生物没有表现出显着的神经毒性作用,这表明潜在的神经保护特性可能在神经退行性疾病中具有价值 .
抗菌活性
查尔酮衍生物在结构上与 3-(2-氯苯基)-1,2,4-噁二唑-5-硫醇相关,已显示出对各种细菌菌株(包括枯草芽孢杆菌和大肠杆菌)具有显着的抗菌活性 .
抗炎特性
查尔酮衍生物的抗炎特性使其成为治疗炎症性疾病的候选药物。 通过调节炎症通路,这些化合物可用于开发新的抗炎药物 .
抗癌潜力
查尔酮及其衍生物因其抗癌特性而被广泛研究。 它们已显示出对各种癌细胞系的活性,表明 3-(2-氯苯基)-1,2,4-噁二唑-5-硫醇也可以探索其抗癌应用 .
抗氧化作用
该化合物结构中存在噁二唑环表明它可能具有抗氧化特性。 抗氧化剂对于保护细胞免受氧化应激至关重要,氧化应激与许多疾病有关 .
作用机制
Target of Action
The compound belongs to the oxadiazole class . Oxadiazole derivatives have been found to exhibit a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects . They are known to interact with various enzymes and proteins that contribute to cell proliferation .
Biochemical Pathways
Oxadiazole derivatives have been shown to interfere with a variety of biological processes, including cell proliferation and various enzymatic reactions .
Result of Action
Based on the biological activities of other oxadiazole derivatives, it could potentially have anticancer, antiviral, or antimicrobial effects .
生化分析
Biochemical Properties
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as thymidylate synthase and topoisomerase II, which are crucial for DNA replication and cell division . Additionally, 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol can bind to proteins involved in cell signaling pathways, thereby modulating their activity. The interactions between this compound and biomolecules are primarily mediated through its thiol group, which can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or activation.
Cellular Effects
The effects of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol on various types of cells and cellular processes are profound. This compound has been found to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol can activate or inhibit specific signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and survival . Furthermore, this compound can modulate the expression of genes related to apoptosis and cell cycle regulation, thereby affecting cell fate. The impact on cellular metabolism includes alterations in the levels of key metabolites and changes in metabolic flux, which can influence overall cell function and viability.
Molecular Mechanism
The molecular mechanism of action of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The thiol group of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol can form covalent bonds with cysteine residues in enzymes, leading to their inhibition or activation . Additionally, this compound can interact with DNA and RNA, affecting their stability and function. The changes in gene expression induced by 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol are mediated through its interactions with transcription factors and other regulatory proteins, which can either enhance or repress the transcription of specific genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol have been observed to change over time. This compound exhibits stability under certain conditions, but it can degrade over time, leading to a decrease in its activity . The degradation products of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol may also have distinct biochemical properties, which can influence the overall effects on cellular function. Long-term studies have shown that this compound can have lasting effects on cellular processes, including alterations in gene expression and metabolic activity, which can persist even after the compound has been degraded.
Dosage Effects in Animal Models
The effects of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol vary with different dosages in animal models. At low doses, this compound has been found to exhibit beneficial effects, such as anti-inflammatory and anticancer activities . At higher doses, 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol can induce toxic or adverse effects, including hepatotoxicity and neurotoxicity . The threshold effects observed in these studies indicate that there is a narrow therapeutic window for the use of this compound, and careful dosage optimization is required to maximize its therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol is involved in several metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . The enzymes involved in these pathways include cytochrome P450 enzymes, which catalyze the oxidation of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol, and conjugating enzymes, which facilitate its excretion. The metabolic products of this compound can also interact with other biomolecules, influencing metabolic flux and the levels of key metabolites.
Transport and Distribution
The transport and distribution of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins, which facilitate its distribution to various cellular compartments . The localization and accumulation of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol within cells can influence its activity and function, as well as its overall bioavailability.
Subcellular Localization
The subcellular localization of 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol is an important determinant of its activity and function. This compound has been found to localize to specific cellular compartments, such as the mitochondria and the nucleus . The targeting signals and post-translational modifications that direct 3-(2-Chlorophenyl)-1,2,4-oxadiazole-5-thiol to these compartments are crucial for its biochemical activity. The localization of this compound to the mitochondria, for example, can influence mitochondrial function and energy production, while its presence in the nucleus can affect gene expression and DNA stability.
属性
IUPAC Name |
3-(2-chlorophenyl)-2H-1,2,4-oxadiazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2OS/c9-6-4-2-1-3-5(6)7-10-8(13)12-11-7/h1-4H,(H,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSLTYECQEMXNAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC(=S)ON2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



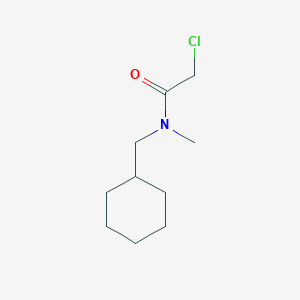
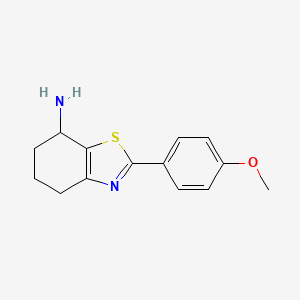
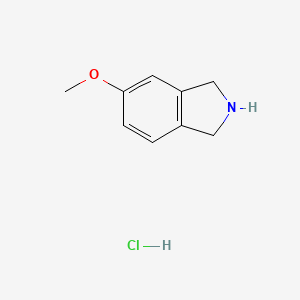
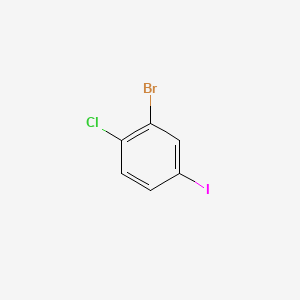
![5'H-Spiro[cyclohexane-1,4'-pyrrolo[1,2-a]quinoxaline]-4-carboxylic acid](/img/structure/B1454371.png)
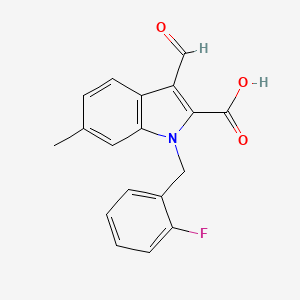
![[(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/structure/B1454374.png)
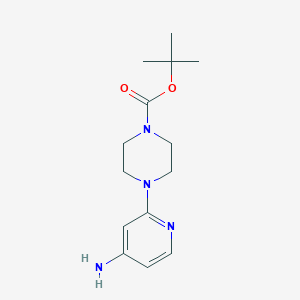
![2-Chloro-1-[2-(3-methoxyphenyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1454379.png)
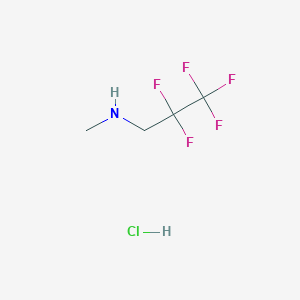
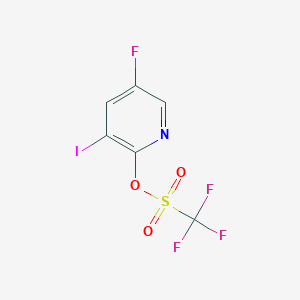
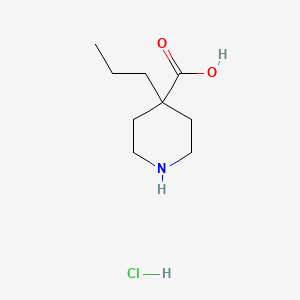
![2-(Bromomethyl)-8-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B1454386.png)
